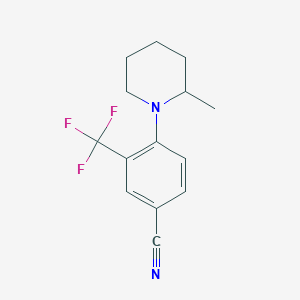

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2/c1-10-4-2-3-7-19(10)13-6-5-11(9-18)8-12(13)14(15,16)17/h5-6,8,10H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMVFPZOEQJNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution with 2-Methylpiperidine

Nucleophilic aromatic substitution (NAS) represents a direct approach to introducing the 2-methylpiperidine group onto the benzonitrile scaffold. The electron-withdrawing trifluoromethyl and cyano groups activate the aromatic ring toward substitution at the 4-position.

In a representative procedure, 4-fluoro-3-(trifluoromethyl)benzonitrile undergoes reaction with 2-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . The base deprotonates the piperidine, enhancing its nucleophilicity, while the solvent stabilizes the transition state. Post-reaction workup involves extraction with ethyl acetate, washing with brine, and purification via column chromatography (hexane:ethyl acetate, 9:1) to yield the target compound in 65–75% purity .

Key Parameters:

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the coupling of aryl halides with amines under palladium catalysis. This method is advantageous for sterically hindered substrates.

Using 4-bromo-3-(trifluoromethyl)benzonitrile as the starting material, the reaction with 2-methylpiperidine employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (Xantphos), and a base (sodium tert-butoxide) in toluene at 110°C . The catalytic system facilitates oxidative addition of the aryl bromide, followed by amine coordination and reductive elimination. The crude product is purified via recrystallization from ethanol, affording the compound in 70–85% yield .

Optimization Insights:

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

-

Ligand: BINAP or Xantphos

-

Base: NaOtBu or K₃PO₄

Reductive Amination for Piperidine Ring Formation

Reductive amination offers a route to construct the piperidine ring in situ. This method involves condensing a primary amine with a ketone or aldehyde followed by reduction.

A reported protocol starts with 4-amino-3-(trifluoromethyl)benzonitrile and levulinic acid. The amine reacts with the ketone group to form an imine, which is reduced using sodium cyanoborohydride in methanol. Cyclization occurs under acidic conditions (HCl/EtOH), yielding the piperidine ring. The final product is isolated via vacuum distillation and recrystallized from n-heptane, achieving a 55–65% yield .

Critical Considerations:

-

Reducing Agent: NaBH₃CN or NaBH(OAc)₃

-

Cyclization Catalyst: HCl or p-toluenesulfonic acid

Multi-Step Synthesis from Halogenated Precursors

A multi-step approach begins with 4-chloro-3-(trifluoromethyl)benzonitrile. The chlorine atom is displaced by a protected amine group (e.g., tert-butyl carbamate) via NAS, followed by deprotection to yield 4-amino-3-(trifluoromethyl)benzonitrile. Subsequent alkylation with 2-methyl-1,5-dibromopentane and cyclization under basic conditions forms the piperidine ring. Final purification via flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) provides the compound in 50–60% overall yield .

Stepwise Breakdown:

-

NAS with Boc-protected amine: 85% yield

-

Deprotection (TFA/DCM): 90% yield

Solid Acid-Catalyzed Reactions Using Ion-Exchange Resins

Environmentally benign protocols utilize Indion 190 resin as a reusable catalyst. In this method, 4-fluoro-3-(trifluoromethyl)benzonitrile reacts with 2-methylpiperidine in toluene under reflux (110°C) for 4–6 hours . The resin acts as a Brønsted acid, facilitating the substitution without requiring stoichiometric bases. Post-reaction filtration removes the catalyst, and the product is isolated via solvent evaporation. Yields range from 70–80%, with the resin being recyclable for up to five cycles without significant loss in activity .

Advantages:

-

Catalyst Recovery: >95% after five cycles

-

Solvent: Toluene or xylene

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Catalyst/Reagent | Purification |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75 | 12–24 | K₂CO₃ | Column Chromatography |

| Buchwald-Hartwig | 70–85 | 8–16 | Pd₂(dba)₃/Xantphos | Recrystallization |

| Reductive Amination | 55–65 | 24–48 | NaBH₃CN | Vacuum Distillation |

| Multi-Step Synthesis | 50–60 | 48–72 | TFA, Alkylating Agents | Flash Chromatography |

| Solid Acid Catalysis | 70–80 | 4–6 | Indion 190 Resin | Solvent Evaporation |

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile is primarily researched for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with various biological targets.

Case Study: JAK Inhibitors

Recent studies have explored its use as a Janus kinase (JAK) inhibitor, which plays a critical role in inflammatory and autoimmune diseases. Compounds similar to this benzonitrile derivative have shown promise in inhibiting JAK pathways, leading to reduced inflammatory responses in preclinical models .

Neuropharmacology

The compound's piperidine component is relevant in neuropharmacology, particularly concerning the modulation of neurotransmitter systems.

Case Study: Nicotinic Acetylcholine Receptor Modulation

Research indicates that analogs of this compound may act as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive functions and neurodegenerative diseases. In silico studies have demonstrated potential binding interactions, suggesting avenues for further drug development .

Synthetic Chemistry

The synthesis of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile has been documented, showcasing its utility in synthetic methodologies.

Synthesis Protocol

A typical synthesis involves reacting 4-fluoro-3-(trifluoromethyl)benzonitrile with 2-methylpiperidine under controlled conditions (e.g., heating in dimethyl sulfoxide at 100°C for 12 hours). This reaction yields the target compound with high purity, making it suitable for further applications .

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares a benzonitrile backbone with several analogs, but its substituents distinguish it:

- Trifluoromethyl group : Common in many analogs (e.g., compounds in and ), this group improves membrane permeability and resistance to oxidative metabolism.

- 2-Methylpiperidinyl group: Unlike thiazolidinone or phenoxy substituents in other analogs, this bicyclic amine may enhance solubility and modulate steric interactions.

Comparative Analysis with Selected Analogs

Compound 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile)

- Structural Differences: Replaces the 2-methylpiperidinyl group with a thiazolidinone ring and methoxyphenoxy chain.

- Functional Insights: In molecular docking studies, 5FB forms hydrogen bonds with ARG 372 and hydrophobic interactions with adjacent residues in ERRα (PDB ID: 3K6P) .

Compound DB07421 (4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile)

- Structural Differences: Features a dihydroxypropylamino and nitrophenoxy substituent instead of the piperidine group.

- Functional Insights :

OLED-Related Benzonitrile Derivatives

- Structural Differences: Derivatives in and include carbazole and phenoxazine units, optimized for luminescence in organic electronics.

Research Findings and Implications

Binding Interactions

- The piperidine group in the target compound likely prioritizes hydrophobic interactions over hydrogen bonding, contrasting with 5FB’s dual binding mode .

- Trifluoromethyl positioning (3-position vs. 2- or 4- in other analogs) may influence steric hindrance and electronic effects on aromatic ring reactivity .

Pharmacological Potential

- Compared to DB07421, the absence of nitro groups in the target compound could reduce toxicity risks, making it a safer candidate for preclinical studies .

Biological Activity

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile (CAS No. 1140507-92-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, particularly focusing on its anti-cancer and antimicrobial activities.

Molecular Formula: C₁₄H₁₅F₃N₂

Molecular Weight: 268.28 g/mol

Structure: The compound features a trifluoromethyl group and a piperidine moiety, which are critical for its biological activity.

Synthesis

The synthesis of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with 2-methylpiperidine under controlled conditions. The reaction is conducted in dimethyl sulfoxide (DMSO) at elevated temperatures (100°C) for several hours, yielding the target compound after purification processes such as column chromatography .

Anti-Cancer Activity

Recent studies have indicated that compounds similar to 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile exhibit significant anti-cancer properties. For instance, related compounds have shown the ability to induce apoptosis in various cancer cell lines, including breast and lung cancers. Flow cytometry analyses demonstrated that these compounds can accelerate apoptosis in MCF7 cell lines with an IC50 value of approximately 25.72 μM .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF7 | 25.72 ± 3.95 | Apoptosis induction |

| Compound 2 | U87 | 45.2 ± 13.0 | PI3K inhibition |

Antimicrobial Activity

In addition to anti-cancer properties, there is emerging evidence suggesting that this class of compounds may possess antimicrobial activity against pathogens such as Mycobacterium tuberculosis. A high-throughput screening of chemical libraries indicated that certain derivatives could inhibit the growth of this bacterium by targeting essential proteins like MmpL3 .

Case Studies

A notable case study involved the evaluation of a series of analogs derived from the core structure of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile. In vitro tests revealed that modifications to the piperidine ring significantly affected both the potency and selectivity against cancer cells and bacteria. For example, substituents that enhanced hydrophilicity improved solubility without compromising anti-tumor efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile can be attributed to its unique structural features:

- Trifluoromethyl Group: Enhances lipophilicity and bioavailability.

- Piperidine Ring: Essential for interaction with biological targets.

Researchers have conducted SAR studies to optimize these properties further, leading to compounds with improved efficacy and reduced side effects.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic aromatic substitution : React 3-(trifluoromethyl)-4-fluorobenzonitrile with 2-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) to substitute fluorine with the piperidine moiety .

- Cross-coupling : Use palladium-catalyzed coupling for introducing heterocyclic groups (e.g., Buchwald-Hartwig amination) .

- Optimization : Elevated temperatures (80–120°C) improve reaction rates, while inert atmospheres (N₂/Ar) prevent oxidation. Purification via column chromatography (silica gel, hexane/EtOAc) enhances purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodology :

- ¹H/¹³C NMR : Identify the benzonitrile aromatic protons (δ 7.5–8.5 ppm) and piperidine methyl group (δ 1.2–1.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C—H⋯F interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., PC3 for anti-androgen activity) and controls .

- Dose-response validation : Perform IC₅₀ comparisons across assays. For example, discrepancies in autophagy inhibition (e.g., LC3 interaction assays) may arise from varying protein expression levels .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and CRISPR knockouts to confirm target specificity .

Q. What strategies are recommended for analyzing the crystal structure and intermolecular interactions of this compound, particularly regarding hydrogen bonding and packing motifs?

- Methodology :

- Single-crystal X-ray diffraction : Resolve R₂²(8) hydrogen-bonded rings formed via C—H⋯F and C—H⋯O interactions .

- Mercury software : Analyze packing along specific crystallographic axes (e.g., [101] direction) and quantify interaction energies (e.g., van der Waals contributions) .

Q. In structure-activity relationship (SAR) studies, how does the substitution pattern on the benzonitrile core influence receptor binding affinity and selectivity?

- Methodology :

- Comparative analysis : Replace the trifluoromethyl group with cyano or nitro groups to assess steric/electronic effects on androgen receptor antagonism .

- Piperidine modifications : Introduce substituents (e.g., methyl, hydroxy) to evaluate hydrophobic/hydrophilic balance. For example, 2-methylpiperidine enhances metabolic stability compared to unsubstituted analogs .

Q. What are the critical considerations when designing stable isotope-labeled analogs of this compound for pharmacokinetic or metabolic studies?

- Methodology :

- Deuterium labeling : Synthesize analogs with deuterium at metabolically stable positions (e.g., benzonitrile aromatic ring) using deuterated reagents (e.g., D₂O, CD₃I) .

- LC-MS/MS : Quantify isotopic purity and trace metabolites via MRM (multiple reaction monitoring) transitions .

Q. How can computational modeling techniques, such as DFT calculations, utilize thermodynamic data (e.g., Epa, ΔbaseG°) to predict the reactivity and stability of this compound under various conditions?

- Methodology :

- DFT simulations : Input experimental Epa (787.2 kJ/mol) and ΔbaseG° (758.3 kJ/mol) values to optimize transition states for nucleophilic substitution or oxidation reactions .

- Solvent modeling : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.